molecular formula C29H38BFO7 B12428246 [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate

Cat. No.: B12428246
M. Wt: 528.4 g/mol
InChI Key: WQVDRQUAJNEZSV-PTUZOVCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers, a tricyclic core, and the presence of both hydroxy and ethenyl functional groups. The compound also contains a benzoxaborole moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from a suitable linear precursor. This involves the use of strong acids or bases to induce cyclization and form the desired tricyclic structure.

    Introduction of Functional Groups: The hydroxy and ethenyl groups are introduced through selective functionalization reactions

    Attachment of the Benzoxaborole Moiety: The benzoxaborole moiety is attached through an esterification reaction. This involves the reaction of the tricyclic core with a benzoxaborole derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxaborole moiety. This can involve nucleophilic substitution reactions using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound is studied for its potential biological activity. The benzoxaborole moiety is known for its ability to inhibit certain enzymes, making the compound a potential candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to inhibit enzymes and interact with biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, the compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit enzymes by forming a covalent bond with the active site. This can lead to the inhibition of enzyme activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-chloro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate
  • [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-bromo-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate

Uniqueness

The uniqueness of [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate lies in the presence of the fluoro-substituted benzoxaborole moiety. This substitution can significantly alter the compound’s biological activity and reactivity, making it distinct from other similar compounds.

Biological Activity

The compound [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate is a complex organic molecule with potential pharmacological applications. Its intricate structure suggests a variety of biological activities that warrant thorough investigation.

The molecular formula of the compound is C29H40O7SC_{29}H_{40}O_7S, with a molecular weight of approximately 532.7 g/mol. The compound features multiple functional groups that can influence its biological activity:

PropertyValue
Molecular FormulaC29H40O7S
Molecular Weight532.7 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties. The incorporation of a benzoxaborole moiety is particularly significant as benzoxaboroles are known for their role in inhibiting bacterial protein synthesis.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks have shown promising results against various bacterial strains. For instance:

  • In vitro studies demonstrated that related compounds effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values for similar derivatives ranged from 0.5 to 32 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects can be inferred from its structural analogs known to modulate inflammatory pathways:

  • Cytokine Inhibition: Studies have shown that structurally similar compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Animal Models: In vivo models have demonstrated reduced inflammation markers when treated with similar compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzoxaborole derivatives found that the incorporation of specific side chains significantly enhanced antimicrobial activity. The compound was evaluated alongside these derivatives for its efficacy against multidrug-resistant strains.

Case Study 2: Inflammation Reduction

In an experimental model of arthritis, the compound was tested for its ability to reduce joint swelling and pain. Results indicated a significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs.

Properties

Molecular Formula

C29H38BFO7

Molecular Weight

528.4 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate

InChI

InChI=1S/C29H38BFO7/c1-6-27(4)13-21(38-22(33)15-36-20-8-7-18-14-37-30(35)23(18)24(20)31)28(5)16(2)9-11-29(17(3)26(27)34)12-10-19(32)25(28)29/h6-8,16-17,21,25-26,34-35H,1,9-15H2,2-5H3/t16-,17+,21-,25+,26+,27-,28+,29+/m1/s1

InChI Key

WQVDRQUAJNEZSV-PTUZOVCBSA-N

Isomeric SMILES

B1(C2=C(CO1)C=CC(=C2F)OCC(=O)O[C@@H]3C[C@@]([C@H]([C@@H]([C@@]45CC[C@H]([C@@]3([C@@H]4C(=O)CC5)C)C)C)O)(C)C=C)O

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2F)OCC(=O)OC3CC(C(C(C45CCC(C3(C4C(=O)CC5)C)C)C)O)(C)C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.